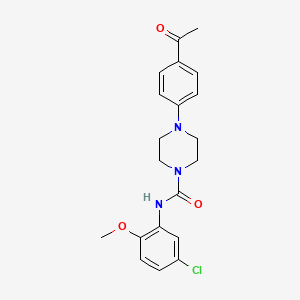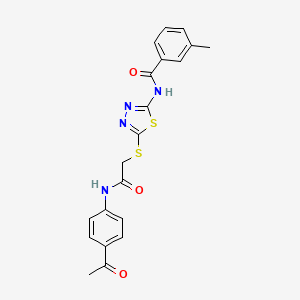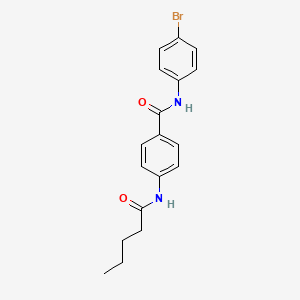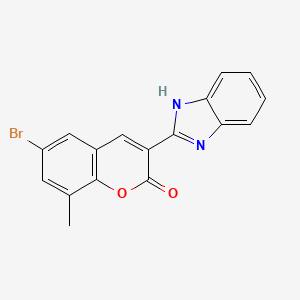![molecular formula C21H14O5 B4792216 [2-(Furan-2-yl)-4-oxochromen-3-yl] 2-methylbenzoate](/img/structure/B4792216.png)
[2-(Furan-2-yl)-4-oxochromen-3-yl] 2-methylbenzoate
Overview
Description
[2-(Furan-2-yl)-4-oxochromen-3-yl] 2-methylbenzoate is a complex organic compound that features a furan ring, a chromone moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-2-yl)-4-oxochromen-3-yl] 2-methylbenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromone core, followed by the introduction of the furan ring and the benzoate ester. Key steps may include:
Formation of the Chromone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, using furan and an acyl chloride.
Esterification: The final step involves the esterification of the chromone-furan intermediate with 2-methylbenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
[2-(Furan-2-yl)-4-oxochromen-3-yl] 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromone moiety can be reduced to form dihydrochromones.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and chromone derivatives.
Reduction: Dihydrochromones and reduced benzoate esters.
Substitution: Substituted benzoate esters with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(Furan-2-yl)-4-oxochromen-3-yl] 2-methylbenzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [2-(Furan-2-yl)-4-oxochromen-3-yl] 2-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The furan and chromone moieties are crucial for its activity, as they can form interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
- Furan-2-ylmethanethiol
- Furan-2-yl (phenyl)methanone derivatives
Uniqueness
What sets [2-(Furan-2-yl)-4-oxochromen-3-yl] 2-methylbenzoate apart from similar compounds is its combination of a furan ring, a chromone moiety, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-(furan-2-yl)-4-oxochromen-3-yl] 2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-13-7-2-3-8-14(13)21(23)26-20-18(22)15-9-4-5-10-16(15)25-19(20)17-11-6-12-24-17/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGSZDFXOIFJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4792144.png)
![2-cyano-N-(2-ethylphenyl)-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]acrylamide](/img/structure/B4792148.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4792153.png)

![N-[4-(cyanomethyl)phenyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4792173.png)


![N-(4-{[2-(2-fluorophenyl)-4-quinazolinyl]oxy}phenyl)acetamide](/img/structure/B4792192.png)
![6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4792194.png)
![3,6-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4792203.png)
![3-({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4792207.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B4792211.png)

